molecular formula C21H19N5O4S2 B2946840 methyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate CAS No. 847400-53-7

methyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Cat. No.: B2946840
CAS No.: 847400-53-7
M. Wt: 469.53
InChI Key: QIBUERJQRWPGPK-UHFFFAOYSA-N
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Description

Methyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that showcases an intriguing structure combining several functional groups. This compound finds its place in various fields of research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of key intermediates. Generally, the synthetic route may include the following stages:

  • Preparation of the benzo[d]thiazol-3(2H)-one intermediate.

  • Alkylation to introduce the methyl group.

  • Formation of the triazole ring.

  • Final condensation to attach the acetamido and benzoate groups.

Industrial Production Methods

For industrial-scale production, the synthesis might involve optimizing the yield and purity through various methods such as:

  • Use of efficient catalysts.

  • Optimization of reaction temperatures and pressures.

  • Implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur or nitrogen atoms, resulting in the formation of sulfoxides or N-oxides.

  • Reduction: Reductive reactions might reduce the carbonyl groups or the aromatic ring, leading to various reduced derivatives.

  • Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites.

Common Reagents and Conditions

  • Oxidation: Use of reagents like hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: Employing reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Conditions might include the use of bases or acids, depending on the type of substitution.

Major Products

  • Oxidation: Sulfoxides, N-oxides.

  • Reduction: Reduced aromatic derivatives, alcohols.

  • Substitution: Various substituted benzene derivatives, depending on the reagents used.

Scientific Research Applications

This compound serves as a pivotal tool in several domains:

  • Chemistry: Used as a building block for more complex molecules.

  • Biology: Studied for its potential interactions with biological macromolecules.

  • Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.

  • Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The biological activity of this compound can be attributed to its interaction with specific molecular targets. For example:

  • Enzyme Inhibition: It may inhibit enzymes by binding to their active sites.

  • Signal Transduction: It can modulate pathways involved in cell signaling by interacting with receptors or other proteins.

Comparison with Similar Compounds

Compared to similar compounds, methyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate stands out due to its unique structural features and reactivity. Similar compounds may include:

  • Benzo[d]thiazol-3(2H)-one derivatives.

  • 1,2,4-Triazole derivatives.

These compounds share some common properties but differ significantly in their specific applications and reactivity patterns.

Properties

IUPAC Name

methyl 4-[[2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4S2/c1-25-17(11-26-15-5-3-4-6-16(15)32-21(26)29)23-24-20(25)31-12-18(27)22-14-9-7-13(8-10-14)19(28)30-2/h3-10H,11-12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBUERJQRWPGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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